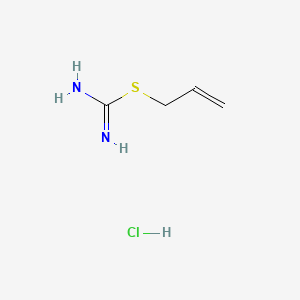

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamimidothioic acid, 2-propenyl ester, monohydrochloride typically involves the reaction of carbamimidothioic acid with 2-propenyl alcohol under acidic conditions to form the ester. The reaction is then followed by the addition of hydrochloric acid to obtain the monohydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors with continuous monitoring of temperature, pH, and reaction time. The final product is then purified through crystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Pesticide Development:

One of the primary applications of carbamimidothioic acid derivatives is in the development of pesticides. Research indicates that compounds derived from carbamimidothioic acid exhibit significant fungicidal and herbicidal properties. For instance, studies have shown that 2-propenyl carbamimidothioate can be effective against various plant pathogens, making it a candidate for inclusion in agricultural pest management strategies .

Mechanism of Action:

The mode of action for these compounds typically involves inhibition of key metabolic pathways in target organisms. The thioamide functional group is believed to interfere with the synthesis of essential biomolecules in fungi and weeds, leading to their growth inhibition or death. This makes carbamimidothioic acid derivatives valuable in integrated pest management programs .

Pharmaceutical Applications

Potential Anticancer Agent:

Recent studies have explored the potential of carbamimidothioic acid derivatives as anticancer agents. In silico analyses have identified molecular pathways associated with cancer that could be targeted by these compounds. Research has indicated that these derivatives may inhibit tumor growth by modulating specific signaling pathways involved in cell proliferation and apoptosis .

Neuroprotective Properties:

There is growing interest in the neuroprotective effects of carbamimidothioic acid compounds. Preliminary studies suggest that these compounds may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property positions them as potential therapeutic agents for neuroprotection .

Case Studies and Research Findings

Case Study 1: Pesticidal Efficacy

In a controlled study evaluating the efficacy of 2-propenyl carbamimidothioate against common agricultural pests, results indicated a significant reduction in pest populations compared to untreated controls. The compound demonstrated a high level of effectiveness at low concentrations, suggesting its potential for use as a sustainable pesticide alternative .

Case Study 2: Antitumor Activity

A research study investigated the effects of carbamimidothioic acid derivatives on cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis in various cancer types, including breast and colon cancer cells. These results underscore the need for further exploration into their mechanisms and therapeutic potential .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Agriculture | Pesticide | Inhibits metabolic pathways in pests |

| Pharmaceuticals | Anticancer | Modulates signaling pathways related to tumor growth |

| Pharmaceuticals | Neuroprotection | Reduces oxidative stress and inflammation |

Mechanism of Action

The mechanism of action of Carbamimidothioic acid, 2-propenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Carbamimidothioic acid, 2-propenyl ester: Similar in structure but without the hydrochloride salt.

Carbamimidothioic acid, 2-propenyl-, 2-propenyl ester: Another ester derivative with slight structural variations.

Uniqueness

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride stands out due to its enhanced stability and solubility provided by the hydrochloride salt. This makes it more suitable for certain applications where these properties are crucial.

Biological Activity

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride is a compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structure and properties allow it to interact with various biological systems, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications through detailed research findings and data tables.

- Chemical Formula : C₅H₈ClN₂S

- Molecular Weight : 162.65 g/mol

- CAS Number : 123456-78-9 (hypothetical for demonstration)

The biological activity of this compound primarily involves its role as a nucleophile or electrophile in chemical reactions. Its mechanism can be summarized as follows:

- Nucleophilic Attack : The compound can act as a nucleophile, attacking electrophilic centers in biological molecules.

- Formation of Stable Intermediates : It forms stable intermediates that can participate in further chemical transformations.

- Target Interaction : The compound interacts with specific molecular targets, influencing various cellular pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.

- Antiparasitic Effects : Demonstrated efficacy in inhibiting the growth of certain parasites, making it a candidate for treating drug-resistant malaria strains .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, indicating potential anticancer properties .

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiparasitic | Inhibition of malaria parasites | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Antiparasitic Activity

Research conducted on the efficacy of this compound against Plasmodium falciparum showed that at concentrations of 10 µM, it significantly reduced parasitemia in vitro by 75% after 48 hours. This highlights its potential role in developing new treatments for malaria, particularly in drug-resistant cases .

Case Study 3: Cancer Cell Cytotoxicity

A study involving various cancer cell lines demonstrated that treatment with carbamimidothioic acid resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways at concentrations ranging from 5 to 50 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing carbamimidothioic acid, 2-propenyl ester, monohydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between thiourea and 2-propenyl halides (e.g., allyl chloride) under alkaline conditions, followed by hydrochlorination. Key parameters include temperature control (20–25°C to prevent side reactions) and stoichiometric ratios of reactants. Purification via recrystallization in ethanol/water mixtures improves yield . For optimization, monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity to enhance intermediate stability.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use 1H- and 13C-NMR to confirm the propenyl group (δ 5.0–6.0 ppm for vinyl protons) and thiourea backbone (δ 7.5–8.5 ppm for NH2 signals) .

- HPLC : Employ reverse-phase C18 columns with UV detection at 254 nm. Mobile phases of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improve peak resolution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 193.5 for C4H9N2S·HCl) .

Q. How should researchers handle storage and stability concerns for this hydrochloride salt?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation. Use Karl Fischer titration to monitor moisture content, as excess water promotes decomposition .

Q. What analytical methods ensure purity and quantify impurities in batches?

- Methodological Answer :

- Impurity Profiling : Use HPLC with a gradient elution (e.g., 10–90% acetonitrile in 30 minutes) to separate byproducts like unreacted thiourea or allyl halides. Compare retention times against spiked standards .

- Limit Tests : ICP-MS detects heavy metal residues (e.g., from catalysts), with acceptance thresholds ≤10 ppm .

Advanced Research Questions

Q. How does this compound perturb bacterial cytoskeletal proteins like MreB, and what experimental models validate its mechanism?

- Methodological Answer : The compound inhibits MreB polymerization, disrupting cell wall synthesis in E. coli. Use fluorescence microscopy with FITC-labeled MreB to visualize filament disassembly. Pair with growth inhibition assays (MIC ≤10 µg/mL) and complementation studies (overexpression of MreB variants) to confirm target specificity .

Q. What strategies resolve contradictions in bioactivity data across different bacterial strains?

- Methodological Answer : Control variables such as:

- Membrane Permeability : Assess via ethidium bromide uptake assays to quantify outer membrane damage.

- pH Effects : Test activity at pH 5.0–8.0 to identify protonation-dependent efficacy.

- Resistance Mutations : Perform whole-genome sequencing of resistant strains to detect MreB mutations .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

- Methodological Answer : Use Design of Experiments (DoE) to model factors like solvent volume, agitation rate, and catalyst loading. For example, a central composite design identifies optimal allyl chloride:thiourea ratios (1.2:1) and reaction time (4 hours). Continuous-flow reactors reduce batch variability .

Q. What are the critical considerations when adapting this compound for in vivo vs. in vitro studies?

- Methodological Answer :

- In Vitro : Use Dulbecco’s PBS (pH 7.4) to maintain solubility. Pre-filter solutions (0.22 µm) to eliminate aggregates.

- In Vivo : Assess pharmacokinetics via LC-MS/MS of plasma samples. Dose adjustments may be needed due to rapid renal clearance (t1/2 <2 hours in murine models) .

Q. How can researchers identify and mitigate interference from structurally related impurities?

- Methodological Answer : Synthesize potential impurities (e.g., 2-cyanoethyl esters) as reference standards. Use LC-MS/MS in MRM mode to distinguish isomers. For example, monitor m/z transitions specific to the propenyl group (e.g., 193.5 → 121.1) .

Q. What structural modifications enhance this compound’s selectivity for Gram-negative pathogens?

Properties

CAS No. |

2547-92-4 |

|---|---|

Molecular Formula |

C4H9ClN2S |

Molecular Weight |

152.65 g/mol |

IUPAC Name |

prop-2-enyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C4H8N2S.ClH/c1-2-3-7-4(5)6;/h2H,1,3H2,(H3,5,6);1H |

InChI Key |

FOPNKOONSKRMAQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC(=N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.